molecular formula C18H22N4O3S B2691263 5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941248-07-3

5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2691263
CAS No.: 941248-07-3
M. Wt: 374.46
InChI Key: NXUSGIMBAPZYCT-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a dimethylamino group, and a sulfonyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole ring, followed by the introduction of the dimethylamino group and the sulfonyl-substituted phenyl ring. Common reagents used in these reactions include dimethylamine, piperidine, and sulfonyl chlorides. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters like temperature, pressure, and reaction time to ensure consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the function of certain enzymes involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. Its oxazole ring and sulfonyl group make it a versatile compound for various applications in research and industry .

Biological Activity

5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

The compound's molecular formula is C20H27N5O3SC_{20}H_{27}N_{5}O_{3}S and it has a molecular weight of 417.5 g/mol. The structure features a dimethylamino group, an oxazole ring, and a sulfonamide moiety attached to a piperidine derivative, which are crucial for its biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on pyrazole derivatives demonstrated their ability to inhibit various cancer cell lines by targeting key pathways involved in tumor growth and proliferation. Specifically, these compounds showed inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in many cancers .

Compound ClassTarget PathwayActivity
Pyrazole DerivativesBRAF(V600E), EGFRAntitumor
Oxazole DerivativesAurora-A KinaseAntitumor

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Similar compounds have been reported to act as dual inhibitors of cyclooxygenase and lipoxygenase enzymes, which play significant roles in inflammatory processes. The effectiveness of these compounds was evaluated in various animal models, showing promising results in reducing inflammation markers .

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains and fungi, suggesting that this compound could also exhibit such activities .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzyme Activity : The sulfonamide group may interact with active sites of enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Modulation : The dimethylamino group can influence receptor binding affinities, potentially modulating neurotransmitter systems or other signaling pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that derivatives targeting the Aurora-A kinase pathway resulted in significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 when combined with conventional chemotherapeutics like doxorubicin.
  • Anti-inflammatory Models : Animal studies using carrageenan-induced paw edema models showed that compounds with similar structural motifs significantly reduced swelling and pain responses compared to controls.

Properties

IUPAC Name

5-(dimethylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-8-10-22(11-9-13)26(23,24)15-6-4-14(5-7-15)17-20-16(12-19)18(25-17)21(2)3/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUSGIMBAPZYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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